molecular formula C11H6BrClO B1646267 6-Bromo-2-naphthoyl chloride

6-Bromo-2-naphthoyl chloride

Cat. No.: B1646267
M. Wt: 269.52 g/mol
InChI Key: CZPOKTBIKWSWIP-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthoyl chloride is a useful research compound. Its molecular formula is C11H6BrClO and its molecular weight is 269.52 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

6-bromonaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H6BrClO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H

InChI Key

CZPOKTBIKWSWIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-bromo-2-naphthoic acid (72.3 g, 282 mmol, 1.0 equiv.) was suspended in dichloromethane (600 mL) and DMF (catalytic, 5 drops) was added. Oxalylchloride (71.6 g, 564 mmol, 2.0 equiv.) was added portion wise during 1 hour. The reaction mixture was stirred overnight with a CaCl2 drying tube mouthed on the flask. Complete dissolution occurred. The reaction mixture was concentrated, dichloromethane (100 mL) was added and the solvent was evaporated again, yielding 6-bromo-2-naphthoyl chloride (76.1 g, 100%) as an oil which was used as such in next step.
Quantity
72.3 g
Type
reactant
Reaction Step One
Quantity
71.6 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Bromonaphthalene-2-carboxylic acid (25.1 g) was suspended in thionyl chloride (200 mL), stirred at 60° C. for 16 hours and evaporated under vacuum. Solid was dissolved in dichloromethane (50 mL) and evaporated under vacuum, giving 6-bromonaphthalene-2-carbonyl chloride (27.0 g, crude) as a white solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 6-bromo-2-naphthoic acid (100 g), thionyl chloride (37.7 ml) and DMF (0.5 ml) in THF (1000 ml) was stirred at 60° C. with heating for 90 min. After cooling to room temperature, the solvent was evaporated under reduced pressure. The resulting solid was dissolved in toluene and the solvent was evaporated to give 6-bromo-2-naphthoyl chloride as a pale yellow powder.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

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